molecular formula C12H20O2 B6243723 decahydro-1H-benzo[7]annulene-4a-carboxylic acid CAS No. 108631-41-0

decahydro-1H-benzo[7]annulene-4a-carboxylic acid

Cat. No.: B6243723
CAS No.: 108631-41-0
M. Wt: 196.29 g/mol
InChI Key: FODRHLZXIXQSEX-UHFFFAOYSA-N
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Description

Decahydro-1H-benzo[7]annulene-4a-carboxylic acid is a complex organic compound characterized by its unique polycyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of decahydro-1H-benzo[7]annulene-4a-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method includes the hydrogenation of benzo[7]annulene derivatives under high pressure and temperature conditions, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The carboxylic acid group is then introduced through carboxylation reactions, often using Grignard reagents or organolithium compounds.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Catalytic hydrogenation and subsequent functionalization steps are optimized for large-scale synthesis, with careful control of reaction parameters to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form ketones or aldehydes, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be converted into esters, amides, or other derivatives using reagents like alcohols, amines, and acid chlorides.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Alcohols in the presence of acid catalysts, amines under dehydrating conditions.

Major Products:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Esters, amides.

Scientific Research Applications

Decahydro-1H-benzo[7]annulene-4a-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its stable polycyclic structure makes it a valuable building block in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of new pharmaceuticals, particularly in the design of drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which decahydro-1H-benzo[7]annulene-4a-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity. In chemical reactions, its polycyclic structure provides a rigid framework that can stabilize transition states and intermediates, facilitating various transformations.

Comparison with Similar Compounds

    Cyclohexanecarboxylic acid: A simpler monocyclic analog with similar functional groups but lacking the polycyclic structure.

    Decahydronaphthalene derivatives: Compounds with similar hydrogenated polycyclic frameworks but different functional groups.

Uniqueness: Decahydro-1H-benzo[7]annulene-4a-carboxylic acid stands out due to its unique combination of a polycyclic structure and a carboxylic acid functional group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a versatile compound in various scientific and industrial applications.

Properties

CAS No.

108631-41-0

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

1,2,3,4,5,6,7,8,9,9a-decahydrobenzo[7]annulene-4a-carboxylic acid

InChI

InChI=1S/C12H20O2/c13-11(14)12-8-4-1-2-6-10(12)7-3-5-9-12/h10H,1-9H2,(H,13,14)

InChI Key

FODRHLZXIXQSEX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2CCCCC2(CC1)C(=O)O

Purity

95

Origin of Product

United States

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